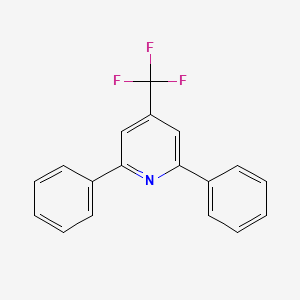

2,6-Diphenyl-4-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diphenyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N/c19-18(20,21)15-11-16(13-7-3-1-4-8-13)22-17(12-15)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLGDGCHYKAAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation of 2,6 Diphenyl 4 Trifluoromethyl Pyridine

Established Synthetic Pathways and Adaptations

Established routes to substituted pyridines often rely on robust, well-understood reactions that have been adapted for complex molecular architectures. These include transition-metal-catalyzed cross-couplings and classic condensation reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the arylation of heterocyclic cores. The synthesis of 2,6-Diphenyl-4-(trifluoromethyl)pyridine via this method hinges on the preparation of a dihalogenated pyridine (B92270) precursor, which subsequently undergoes a double coupling reaction.

A viable synthetic pathway commences with 4-picoline, which can be subjected to high-temperature vapor-phase chlorination to produce 2,6-dichloro-4-(trichloromethyl)pyridine. Subsequent fluorination of the trichloromethyl group, often using reagents like antimony trifluoride or anhydrous hydrogen fluoride, yields the key intermediate, 2,6-dichloro-4-(trifluoromethyl)pyridine.

This dihalopyridine can then be coupled with two equivalents of phenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. This sequence is repeated at the second chloro-substituted position to afford the final product.

| Parameter | Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane, Acetonitrile |

| Boronic Acid | Phenylboronic acid (2.2 equivalents) |

| Temperature | 70-100 °C |

A summary of typical conditions for the Suzuki-Miyaura cross-coupling to synthesize diarylpyridines.

The classic Chichibabin pyridine synthesis involves the condensation of aldehydes and/or ketones with ammonia (B1221849) or an ammonia source to form the pyridine ring. wikipedia.org This method can be adapted to produce this compound by carefully selecting the carbonyl precursors.

In a modified approach, the reaction would involve the condensation of two molecules of acetophenone (B1666503) with one molecule of a trifluoromethyl ketone, such as 1,1,1-trifluoroacetone, in the presence of ammonia. The mechanism proceeds through the formation of imines and enamines, followed by a series of Michael additions and aldol-type condensations. wikipedia.org The final step is an oxidation/aromatization event that yields the stable pyridine ring. This multi-component approach allows for the direct construction of the highly substituted core from relatively simple starting materials, though control of regioselectivity can be a challenge.

One-pot syntheses, which combine multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. For the synthesis of this compound, multicomponent reactions that form several bonds in a single, controlled sequence are particularly valuable.

One such strategy is the base-catalyzed three-component reaction of ynals, isocyanates, amines, and alcohols, which provides highly decorated pyridine derivatives with high regioselectivity. acs.org Another efficient method involves the multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide. nih.gov These approaches are prized for their operational simplicity and ability to generate molecular complexity rapidly. The acid-catalyzed tandem reaction described in section 2.2.1 also functions as an effective one-pot strategy.

Advanced Cyclization and Annulation Reactions

More recent synthetic strategies employ advanced cyclization and annulation reactions, often catalyzed by transition metals, to achieve higher efficiency and selectivity in pyridine ring formation.

An elegant and metal-free approach involves an acid-catalyzed tandem reaction of enones and primary amines. This method relies on the in situ generation of reaction partners through C=C bond cleavage via a "masked" reverse Aldol reaction. For instance, the reaction of a chalcone (B49325) derivative with a primary amine like benzylamine (B48309) can be catalyzed by trifluoromethanesulfonic acid (TfOH).

The proposed mechanism begins with a Brønsted acid-catalyzed reverse Aldol reaction of the chalcone, generating acetophenone. Acetophenone then reacts with the amine to form an imine. A subsequent 1,4-addition of this imine to another molecule of the chalcone, followed by intramolecular nucleophilic addition and dehydration, affords a dihydropyridine (B1217469) intermediate, which then aromatizes to the final pyridine product. This strategy has been successfully used to synthesize pyridines with various substitution patterns.

| Entry | R¹ Group (Enone) | R² Group (Amine) | Yield (%) |

| 1 | Phenyl | Benzyl | 93 |

| 2 | 4-Tolyl | Benzyl | 86 |

| 3 | 4-Chlorophenyl | Benzyl | 88 |

| 4 | Phenyl | 4-Methoxybenzyl | 95 |

| 5 | Phenyl | Butylamine | 71 |

Representative yields for the synthesis of 2,4,6-triarylpyridines using an acid-catalyzed tandem reaction. Data extrapolated from analogous syntheses.

The cyclization of ketoxime acetates represents a modern and versatile method for pyridine synthesis. These reactions often proceed through radical pathways or via transition-metal catalysis, enabling the formation of unsymmetrical products. A copper-catalyzed [3+3] annulation of ketones with oxime acetates has been developed for the synthesis of diverse pyridines. rsc.org

To form this compound, the ketoxime acetate (B1210297) derived from a trifluoromethyl ketone could be reacted with an enone formed from acetophenone. Alternatively, rhodium-catalyzed C-H bond functionalization can be used to react α,β-unsaturated ketoximes with terminal alkynes. acs.org In this approach, the reaction of an α,β-unsaturated ketoxime with phenylacetylene (B144264) could lead to the desired product. These methods benefit from high functional group tolerance and offer novel pathways for constructing complex pyridine scaffolds under relatively mild conditions.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. While a direct one-pot synthesis of this compound via an MCR has not been extensively reported, analogous syntheses of structurally similar compounds provide a strong basis for its potential construction through such methodologies.

One relevant paradigm is the synthesis of 2,4,6-triarylpyridines. A notable example involves the reaction of acetophenone, a benzaldehyde (B42025) derivative, and a nitrogen source like ammonium (B1175870) acetate. These reactions can be catalyzed by various catalysts, including solid-supported acids, to achieve high yields. By substituting the benzaldehyde with a trifluoromethyl-containing building block, it is conceivable to adapt this MCR for the synthesis of the target molecule.

Another pertinent approach is the Kröhnke pyridine synthesis, which is a well-established method for preparing highly functionalized pyridines. rsc.org This reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. rsc.org A multicomponent variation of the Kröhnke reaction has been successfully employed for the synthesis of 2-trifluoromethyl pyridines from chalcones and 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide. researchgate.net This suggests that a similar strategy, utilizing a chalcone derived from acetophenone and a trifluoromethyl-containing Michael acceptor, could potentially yield this compound.

The Bohlmann–Rahtz pyridine synthesis offers another avenue, involving the reaction of trifluoromethyl-α,β-ynones with β-enamino esters or ketones. nih.gov This method has proven effective for creating polysubstituted trifluoromethylpyridines and is amenable to multicomponent setups. nih.gov The general reaction schemes for these analogous multicomponent syntheses are presented below.

Table 1: Analogous Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Triaryl Pyridine Synthesis | Aryl ketone, Aryl aldehyde, Ammonium acetate | Solid acid catalyst, Microwave | 2,4,6-Triarylpyridine |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | Base | 2,4,6-Trisubstituted pyridine |

Investigation of Reaction Mechanisms and Regioselectivity

The mechanisms of pyridine-forming reactions, particularly those involving unsymmetrical precursors, are crucial for understanding and controlling the regioselectivity of the final product. The presence of a trifluoromethyl group can significantly influence the electronic and steric properties of intermediates, thereby directing the course of the reaction.

Unconventional Transformations in Pyridine Synthesis

Beyond classical condensation reactions, unconventional transformations offer alternative routes to the pyridine core. One such approach is the [4+2] cycloaddition reaction, which can involve the use of 2-azadienes. whiterose.ac.uk A three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ via a catalytic intermolecular aza-Wittig reaction. whiterose.ac.uk This methodology provides rapid access to diverse tri- and tetrasubstituted pyridines. whiterose.ac.uk For the synthesis of this compound, a trifluoromethyl-containing dienophile could potentially be employed in a cycloaddition with a suitable 1,3-diene precursor to the diphenyl-substituted pyridine ring.

Another unconventional method is the nickel-catalyzed [2+2+2] cycloaddition. This reaction has been utilized for the regioselective synthesis of α-fluoroalkylated pyridines from fluorinated diynes and nitriles. acs.org A relay catalysis strategy involving a nickel/Brønsted acid system has also been reported for the construction of pentacyclic pyridine frameworks, proceeding through azanickelacyclopentadiene intermediates. acs.org Adapting such a cycloaddition approach would require the strategic design of trifluoromethylated alkyne and nitrile precursors.

Isomerization Phenomena in Precursor Molecules

Isomerization of precursor molecules can play a critical role in determining the final substitution pattern of the pyridine ring. In syntheses involving β-enamino ketones, the equilibrium between different tautomeric forms can influence the reactivity and the subsequent cyclization pathway. The electron-withdrawing nature of the trifluoromethyl group can affect the stability and reactivity of these intermediates.

For instance, in the synthesis of trifluoromethyl-substituted pyridones from cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate, the reaction proceeds through a Pechmann-type condensation. The initial Michael addition is followed by cyclization and dehydration, and the regioselectivity is governed by the relative stability of the enamine intermediates.

Role of Catalysis in Mechanistic Control

Catalysis is a powerful tool for controlling the mechanism and regioselectivity of multicomponent reactions. In the synthesis of 2,4,6-triarylpyridines, Lewis acids have been shown to play a crucial role in activating the carbonyl components towards nucleophilic attack and facilitating the cyclization and aromatization steps. The choice of catalyst can influence the reaction pathway, leading to different product distributions.

For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, the use of an amine base versus an ionic base was found to promote different pathways in the final oxidation of the 1,4-dihydropyridine (B1200194) intermediate. researchgate.net Similarly, in the synthesis of trifluoromethyl-substituted pyrimidine-2-thiol (B7767146) derivatives, ZnCl2 as a Lewis acid catalyst was found to initiate a self-condensation through C-C bond cleavage.

The catalytic activity in pyridine synthesis over zeolite catalysts has been correlated with the acidity of the catalyst. nih.gov A decrease in Lewis acid sites was found to be advantageous for the reaction of aldehydes and ammonia, suggesting that a balance of acidic properties is necessary for optimal catalytic performance. nih.gov

Table 2: Influence of Catalysts in Analogous Pyridine Syntheses

| Catalyst Type | Role in Mechanism | Example Reaction |

|---|---|---|

| Lewis Acids (e.g., ZnCl2, Fe(OTf)3) | Activation of carbonyls, promotion of cyclization | Bohlmann–Rahtz synthesis, Triaryl pyridine synthesis |

| Brønsted Acids/Bases | Proton transfer, enamine formation | Pechmann-type reaction, Kröhnke synthesis |

Comprehensive Spectroscopic Characterization and Property Analysis of 2,6 Diphenyl 4 Trifluoromethyl Pyridine

Advanced Spectroscopic Techniques for Structural Confirmation

The precise molecular architecture of 2,6-Diphenyl-4-(trifluoromethyl)pyridine is unequivocally established through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information, culminating in a detailed and verified structural assignment.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. In contrast to the parent compound, 2,6-diphenylpyridine (B1197909), which shows signals for protons at the 3, 4, and 5 positions of the pyridine (B92270) ring chemicalbook.com, the 4-substituted target molecule simplifies this region. The two protons on the pyridine ring (at positions 3 and 5) are chemically equivalent and are expected to appear as a singlet. The ten protons of the two phenyl rings would likely appear as multiplets, reflecting the ortho, meta, and para positions.

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. The introduction of the trifluoromethyl group at the C4 position of the pyridine ring induces significant changes. The C4 carbon itself will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The adjacent carbons (C3 and C5) will also exhibit coupling (²J-CF). The trifluoromethyl carbon will be identifiable by its characteristic quartet splitting and chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Users can filter and sort the data based on the nucleus, predicted chemical shift, and multiplicity.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | > 8.0 | Singlet (s) | Pyridine H-3, H-5 |

| ¹H | 7.4 - 7.8 | Multiplet (m) | Phenyl group protons |

| ¹³C | > 155 | Singlet (s) | Pyridine C-2, C-6 |

| ¹³C | 120 - 140 | Quartet (q) | Pyridine C-4 |

| ¹³C | 120 - 135 | Multiplets/Singlets | Phenyl group carbons |

| ¹³C | ~120 | Quartet (q) | -CF₃ |

¹⁹F NMR is an exceptionally sensitive and specific technique for characterizing fluorine-containing compounds. The trifluoromethyl group in this compound is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is highly indicative of the electronic environment of the CF₃ group. For 4-(trifluoromethyl)pyridine (B1295354) derivatives, this signal typically appears around -63 ppm (relative to CFCl₃) rsc.orgcolorado.edu. This characteristic upfield shift confirms the presence and electronic nature of the trifluoromethyl substituent on the pyridine ring.

Interactive Data Table: ¹⁹F NMR Data

Users can click on the data point to see comparative data from similar compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹⁹F | ~ -63 | Singlet (s) | -CF₃ |

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound is predicted to display a series of characteristic absorption bands that confirm the presence of its key functional groups. The most prominent and diagnostic of these are the strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, which are typically observed in the 1100-1300 cm⁻¹ region rsc.org. Other key vibrations include aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ range libretexts.org.

Interactive Data Table: Predicted IR Absorption Frequencies

Users can hover over a vibrational mode to see a visual representation of the bond vibration.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aromatic C=C & C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch (asymmetric) | ~1280 | Strong |

| C-F Stretch (symmetric) | ~1140 | Strong |

Mass spectrometry (MS) provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns. The calculated molecular weight for this compound (C₁₈H₁₂F₃N) is 299.0949 g/mol . High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak ([M]⁺) corresponding to this value with high accuracy.

The fragmentation pattern under electron ionization (EI) conditions is anticipated to be dominated by the stability of the aromatic core. A primary and highly probable fragmentation pathway would involve the loss of a trifluoromethyl radical (•CF₃, mass 69), leading to a prominent fragment ion at m/z 230. This fragment corresponds to the stable 2,6-diphenylpyridine cation radical.

Interactive Data Table: Predicted Mass Spectrometry Data

This table outlines the expected major ions in the mass spectrum.

| m/z (predicted) | Ion Identity | Fragmentation Pathway |

| 299 | [M]⁺ | Molecular Ion |

| 230 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Electronic and Photophysical Properties Analysis

The 2,6-diphenylpyridine framework is known to be a fluorescent core, or fluorophore researchgate.net. The electronic and photophysical properties, such as light absorption (UV-Vis) and emission (fluorescence), are dictated by the π-conjugated system. The introduction of substituents onto this scaffold can finely tune these properties.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. Its placement at the 4-position of the pyridine ring is expected to significantly lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification will directly impact the absorption and emission wavelengths. Compared to 2,6-diphenylpyridine or derivatives with electron-donating groups, this compound is likely to exhibit a blue shift (a shift to shorter wavelengths) in its absorption and emission spectra. Furthermore, the presence of the CF₃ group can influence the intramolecular charge transfer (ICT) characteristics of the molecule in its excited state, potentially affecting its fluorescence quantum yield and sensitivity to the solvent environment researchgate.net.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

While studies on related 2,6-diphenylpyridine derivatives show that their absorption spectra are influenced by substituents on the phenyl rings, specific data for the 4-(trifluoromethyl) substituted compound has not been reported. researchgate.net For analogous aromatic and heterocyclic compounds, the absorption bands observed in the UV-Vis spectrum typically correspond to π-π* electronic transitions within the aromatic system. researchgate.net The position and intensity of these bands are sensitive to the electronic nature of substituents and the polarity of the solvent. However, without experimental data, a precise description for this compound cannot be provided.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|

Fluorescence Emission Spectroscopy and Quantum Yield Determinations

Specific experimental data on the fluorescence emission spectroscopy and fluorescence quantum yield (ΦF) of this compound are not available in the reviewed literature.

Fluorescence in such compounds typically arises from the radiative decay of the first excited singlet state (S1) to the ground state (S0). The emission wavelength and intensity are dependent on the molecular structure and the solvent environment. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence the electronic distribution in the excited state and thus the emission properties. rsc.org The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for assessing the potential of a compound in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. researcher.lifenih.gov However, without experimental measurements, the emission maxima and quantum yield values for this compound remain undetermined.

Table 2: Fluorescence Emission Data and Quantum Yields for this compound

| Solvent | Excitation Wavelength (λex) (nm) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (ΦF) |

|---|

Solvatochromic Behavior and Environmental Sensitivity Studies

There is no specific information available in the scientific literature detailing the solvatochromic behavior and environmental sensitivity of this compound.

Solvatochromism refers to the change in the color of a substance (and hence its UV-Vis absorption or fluorescence emission spectrum) with a change in the polarity of the solvent. Compounds with a significant change in dipole moment upon electronic excitation often exhibit pronounced solvatochromism. While related pyridine derivatives have been studied as solvatochromic probes, the specific response of this compound to solvents of varying polarity has not been documented. nih.gov Such studies would be valuable in understanding the nature of its excited state and its potential use as a sensor for local microenvironment polarity.

Table 3: Solvatochromic Data for this compound

| Solvent | Polarity Parameter (e.g., E(30)) | Absorption Maximum (λabs) (nm) | Emission Maximum (λem) (nm) |

|---|

pH-Dependent Emission Spectra Investigations

Investigations into the pH-dependent emission spectra of this compound have not been reported in the available scientific literature.

The pyridine nitrogen atom in the core structure of the molecule is basic and can be protonated in acidic media. Such protonation can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule. researchgate.net Studies on similar nitrogen-containing heterocyclic compounds often show changes in fluorescence intensity or shifts in the emission wavelength as a function of pH. nih.govthermofisher.com This pH sensitivity can be exploited for the development of fluorescent pH sensors. rsc.org However, the specific effects of pH on the fluorescence of this compound, including any potential pKa values associated with changes in its emission spectrum, have not been experimentally determined.

Table 4: pH-Dependent Fluorescence Emission Data for this compound

| pH | Excitation Wavelength (λex) (nm) | Emission Maximum (λem) (nm) | Relative Fluorescence Intensity |

|---|

Computational and Theoretical Chemistry Studies of 2,6 Diphenyl 4 Trifluoromethyl Pyridine

Electronic Structure Elucidation via Quantum Mechanical Calculations

The electronic structure of a molecule dictates its physical and chemical properties. Quantum mechanical calculations are the primary theoretical tools used to investigate this.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations could provide valuable information on the optimized geometry, electron density distribution, and spectroscopic properties of 2,6-Diphenyl-4-(trifluoromethyl)pyridine. Studies on similar pyridine (B92270) derivatives often employ hybrid functionals like B3LYP with various basis sets to achieve reliable results. researchgate.netekb.eg However, no specific DFT studies have been published for the title compound.

Ab Initio Approaches for Ground and Excited States

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate descriptions of the ground and excited electronic states of molecules. researchgate.net An ab initio study of this compound would offer a detailed understanding of its electronic transitions and photophysical properties. At present, such a study has not been reported.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the orbital with the highest energy that is occupied by electrons and acts as an electron donor. An analysis of the HOMO of this compound would reveal the regions of the molecule most susceptible to electrophilic attack. The energy of the HOMO is also related to the ionization potential of the molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the lowest energy orbital that is unoccupied and acts as an electron acceptor. The distribution of the LUMO would indicate the sites prone to nucleophilic attack. The energy of the LUMO is related to the electron affinity of the molecule.

HOMO-LUMO Energy Gap and Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. For this compound, the calculation of this gap would provide significant insights into its reactivity profile.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the extent of electron delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these interactions provides a measure of the strength of electronic delocalization.

For this compound, significant electronic delocalization is expected due to the conjugation between the π-systems of the pyridine and the two phenyl rings. The primary donor-acceptor interactions would involve the delocalization of π-electrons from the phenyl rings (donors) to the π* anti-bonding orbitals of the pyridine ring (acceptor), and vice-versa. Additionally, the lone pair electrons on the pyridine nitrogen atom can participate in hyperconjugative interactions.

While specific E(2) values for this compound are not available in the literature, studies on structurally similar molecules provide insight. For instance, in related diphenyl-substituted heterocyclic systems, NBO analysis has revealed significant stabilization energies arising from π-π* interactions between the aromatic rings. orientjchem.org A conceptual table of expected primary NBO interactions and their qualitative stabilization energies is presented below.

| Donor NBO | Acceptor NBO | Interaction Type | Expected Stabilization Energy (E(2)) | Description |

|---|---|---|---|---|

| π (Phenyl C=C) | π* (Pyridine C=C/C=N) | π-conjugation | High | Delocalization of electron density from the phenyl rings to the pyridine ring, enhanced by the -CF3 group. |

| π (Pyridine C=C/C=N) | π* (Phenyl C=C) | π-conjugation | Moderate | Back-donation of electron density from the pyridine ring to the phenyl rings. |

| LP (N) | σ* (C-C) | Hyperconjugation | Low to Moderate | Delocalization of the nitrogen lone pair into adjacent anti-bonding orbitals. |

This table is illustrative and based on general principles of NBO analysis as applied to analogous molecular structures.

Theoretical Prediction of Optical and Nonlinear Optical (NLO) Responses

The unique electronic structure of this compound, characterized by an extended π-conjugated system and a strong electronic asymmetry induced by the trifluoromethyl group, suggests the potential for interesting optical and nonlinear optical (NLO) properties. NLO materials are of great interest for applications in optoelectronics, including optical switching and data storage. researchgate.net

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting the NLO response of molecules. The key parameters are the polarizability (α) and the first hyperpolarizability (β), which quantify the linear and second-order nonlinear response of the molecule to an external electric field, respectively. A large hyperpolarizability value is indicative of a strong NLO response.

In molecules like this compound, the NLO properties are governed by intramolecular charge transfer (ICT). The phenyl groups can act as electron donors, while the pyridine ring, particularly with the attached electron-withdrawing -CF3 group, serves as an electron acceptor. Upon excitation by light, there is a redistribution of electron density from the donor to the acceptor parts of the molecule, giving rise to a large change in dipole moment and consequently a significant hyperpolarizability.

Computational studies on analogous fluorophenylpyridines and other push-pull systems have shown that the magnitude of the NLO response is highly dependent on the nature and position of the substituent groups. researchgate.net Electron-withdrawing groups are known to enhance the hyperpolarizability. While specific calculated values for this compound are not documented, a comparative table of theoretical NLO properties for related pyridine derivatives is provided to illustrate the expected trends.

| Molecule | Method/Basis Set | Dipole Moment (μ) (Debye) | Mean Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| 2-Phenylpyridine | B3LYP/6-31++G(d,p) | ~2.0 | ~150 | ~200-400 |

| 4-Phenylpyridine | B3LYP/6-31++G(d,p) | ~2.5 | ~150 | ~300-500 |

| Fluoro-2-phenylpyridines | B3LYP/6-31++G(d,p) | Variable | ~80-90 | Variable |

| p-Nitroaniline | QM/MM | ~7.0 | ~80 | ~2000-4000 |

Data are approximate and collated from representative theoretical studies on related molecules for comparative purposes. researchgate.netresearchgate.net

Conformational Energetics and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and chemical properties. The relative orientation of the two phenyl rings with respect to the central pyridine ring is governed by a balance between conjugative effects, which favor a planar conformation, and steric hindrance, which favors a twisted conformation.

In 2,6-disubstituted pyridines with bulky groups like phenyl rings, steric repulsion between the ortho-hydrogens of the phenyl groups and the pyridine ring is a dominant factor. researchgate.net Consequently, the phenyl rings are expected to be twisted out of the plane of the pyridine ring in the ground state geometry. This non-planar conformation reduces the effective π-conjugation between the rings but minimizes steric strain.

Computational studies on 2,6-diphenylpyridine (B1197909) and related biaryl systems have been performed to determine the rotational barriers and equilibrium dihedral angles. researchgate.net These studies typically involve calculating the potential energy surface as a function of the dihedral angles between the rings. The results consistently indicate a non-planar ground state. For 2,6-diphenylpyridine, the dihedral angles between the pyridine and phenyl rings have been reported to be in the range of 26-30 degrees. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments. Such simulations would reveal the accessible conformational space at finite temperatures and the timescales of rotational motions of the phenyl rings. The trifluoromethyl group at the 4-position is not expected to significantly alter the fundamental non-planar conformation dictated by the 2,6-diphenyl substitution pattern, although it might have minor effects on the precise dihedral angles and rotational energy barriers.

A summary of typical conformational parameters for related biaryl systems is presented in the table below.

| Molecule | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Biphenyl | Experimental/CCSD(T) | ~40-45 | ~1.4 (at 0°) / ~1.5 (at 90°) |

| 2-Phenylpyridine | DFT | ~23 | Low barrier at 0° |

| 2,6-Diphenylpyridine | X-ray Crystallography | ~26-30 | Not reported |

| 2,2'-bi-1H-imidazole | B3LYP/6-31G* | trans is global minimum | ~11.8 (through cis) |

Data are sourced from experimental and computational studies on analogous compounds to provide a basis for understanding the conformational energetics of this compound. researchgate.netrsc.org

Functionalization and Derivatization Strategies for 2,6 Diphenyl 4 Trifluoromethyl Pyridine

Synthesis of Substituted 2,6-Diphenylpyridine (B1197909) Derivatives

The introduction of substituents onto the 2,6-diphenylpyridine core is a powerful method for fine-tuning its electronic and steric characteristics. The nature of these substituents, whether electron-donating or electron-withdrawing, plays a crucial role in the properties of the resulting derivatives.

The synthesis of 2,6-diaryl-substituted pyridines can be achieved through various methods, including the Kröhnke pyridine (B92270) synthesis, which involves the reaction of N-phenacylpyridinium salts with unsaturated ketones in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net The electronic nature of the substituents on the aromatic rings significantly influences the reaction outcomes and the properties of the final products.

A study on the synthesis of 2,6-diphenylpyrazine (B1267240) derivatives, which are structurally similar to 2,6-diphenylpyridines, demonstrated that the incorporation of different substituents on the phenyl rings allowed for the tuning of their biological and DNA-binding properties. nih.gov This highlights the importance of substituent effects in tailoring the functionality of such heterocyclic compounds.

Table 1: Examples of Substituted 2,6-Diarylpyridine Derivatives and their Properties

| Substituent (R) | Position | Property | Reference |

| Methoxy (-OCH₃) | 4-phenyl | Electron-donating | nih.gov |

| Amino (-NH₂) | 4-phenyl | Electron-donating | mdpi.com |

| Nitro (-NO₂) | 4-phenyl | Electron-withdrawing | mdpi.com |

| Cyano (-CN) | 4-phenyl | Electron-withdrawing | mdpi.com |

This table is illustrative and provides examples of common substituents and their general electronic effects.

Regioselective functionalization is crucial for controlling the precise location of new substituents on the 2,6-diphenyl-4-(trifluoromethyl)pyridine scaffold. The inherent reactivity of the pyridine ring, influenced by the nitrogen atom and the trifluoromethyl group, directs the position of electrophilic and nucleophilic attacks. The trifluoromethyl group at the 4-position deactivates the pyridine ring towards electrophilic substitution, making direct functionalization challenging.

However, modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for regioselective functionalization. epfl.ch These methods can enable the direct introduction of functional groups at specific C-H bonds on both the pyridine and phenyl rings, bypassing the need for pre-functionalized substrates. For instance, directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, can provide high regioselectivity.

Another approach involves the defluorinative functionalization of the trifluoromethyl group itself, which can serve as a handle to introduce other functionalities. researchgate.net While challenging, this strategy can lead to novel derivatives with unique properties. Furthermore, the synthesis of trifluoromethylpyridines from trifluoromethyl-containing building blocks allows for the introduction of functionality at various positions before the pyridine ring is constructed. nih.gov

Polymeric Architectures Incorporating this compound Units

The incorporation of the rigid and fluorinated this compound moiety into polymer backbones can lead to materials with enhanced thermal stability, solubility, and specific electronic and optical properties.

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal and mechanical properties. mdpi.com The introduction of fluorine atoms, often in the form of trifluoromethyl groups, can improve their solubility in organic solvents, lower their dielectric constant, and enhance their thermal stability. mdpi.comresearchgate.net

The synthesis of fluorinated poly(pyridine amide)s containing this compound units can be achieved through the polycondensation of a diamine monomer derived from this compound with various dicarboxylic acids. For example, a diamine precursor such as 2,6-bis(4-aminophenyl)-4-(trifluoromethyl)pyridine can be polymerized with aromatic diacid chlorides to yield the corresponding polyamides. researchgate.net The Yamazaki-Higashi phosphorylation reaction is another effective method for polyamide synthesis under mild conditions. mdpi.com

The properties of the resulting polyamides are highly dependent on the structure of the comonomers. The rigid pyridine-containing backbone contributes to high thermal stability, while the trifluoromethyl groups and the non-coplanar structure of the 2,6-diphenylpyridine unit can disrupt chain packing, leading to improved solubility. mdpi.comresearchgate.net

The characterization of these fluorinated poly(pyridine amide)s is essential to understand their structure-property relationships. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymers. mdpi.comresearchgate.net

The electronic properties of these polymers are of particular interest. The incorporation of the electron-withdrawing trifluoromethyl group and the pyridine ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. These energy levels can be investigated using techniques such as cyclic voltammetry and UV-vis spectroscopy. The optical properties, including transparency and cutoff wavelengths, are also important characteristics, especially for applications in optoelectronics. Aromatic polyamides containing trifluoromethyl groups have been shown to exhibit high optical transparency and low refractive indices. mdpi.com The dielectric constant is another critical electronic property for applications in microelectronics, and the presence of fluorine typically leads to lower dielectric constants. mdpi.com

Table 2: Spectroscopic and Electronic Properties of a Representative Fluorinated Aromatic Polyamide

| Property | Value | Method | Reference |

| Inherent Viscosity | 0.80–1.28 dL/g | Viscometry | mdpi.com |

| Glass Transition Temperature (Tg) | > 300 °C | DSC | mdpi.com |

| 10% Weight Loss Temperature | > 400 °C | TGA | mdpi.com |

| UV-vis Cutoff Wavelength | 337–367 nm | UV-vis Spectroscopy | mdpi.com |

| Transparency at 550 nm | 88%–90% | UV-vis Spectroscopy | mdpi.com |

| Refractive Index (nₐᵥ at 633 nm) | 1.5333–1.5833 | Prism Coupling | mdpi.com |

| Dielectric Constant (calculated) | 2.59–2.80 | Maxwell's relation | mdpi.com |

Data are for a series of soluble and transparent wholly aromatic polyamides synthesized from an unsymmetrical diamine monomer having trifluoromethyl groups. mdpi.com

Terpyridine and Fused Heterocyclic Analogues

The this compound core can also serve as a building block for the synthesis of more complex heterocyclic systems, such as terpyridines and fused heterocycles, which have applications in coordination chemistry, materials science, and medicinal chemistry.

Terpyridines are tridentate ligands that form stable complexes with a wide range of metal ions. The synthesis of 4'-trifluoromethyl-2,2':6',2''-terpyridine, a direct analogue of the target compound, has been reported. researchgate.net One synthetic route involves the reflux of isomeric 3-amino-4,4,4-trifluoro-1-(2-pyridyl)but-2-en-1-one and 3-amino-1,1,1-trifluoro-4-(2-pyridyl)-but-3-en-2-one in acetic acid. researchgate.net This reaction demonstrates the feasibility of constructing the terpyridine scaffold from trifluoromethylated precursors.

The synthesis of fused heterocyclic systems based on the pyridine ring is another important derivatization strategy. These fused systems often exhibit unique electronic and photophysical properties due to their extended π-conjugation. Various synthetic strategies can be employed to construct fused rings onto the pyridine core, including intramolecular cyclization reactions and transition metal-catalyzed annulation reactions. ias.ac.in For example, a 2,6-diarylpyridine with appropriate functional groups on the phenyl rings or the pyridine ring itself could undergo intramolecular C-H arylation to form a fused polycyclic aromatic system. The development of synthetic routes to pyrido-fused heterocycles is an active area of research, with applications in materials science and medicinal chemistry. ias.ac.in

Synthesis of 4′-Trifluoromethyl-2,2′:6′,2″-terpyridines

The synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine represents a significant derivatization of the trifluoromethylpyridine core, yielding a valuable tridentate ligand for coordination chemistry. A notable and efficient method for this transformation involves the use of fluoroalkyl-substituted β-aminovinyl ketones as precursors.

Refluxing a mixture of two isomeric β-aminovinyl ketones, specifically 3-amino-4,4,4-trifluoro-1-(2-pyridyl)but-2-en-1-one and 3-amino-1,1,1-trifluoro-4-(2-pyridyl)-but-3-en-2-one, in glacial acetic acid provides a direct, one-stage assembly of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. bohrium.comresearchgate.netmathnet.ru This reaction proceeds via isomerization and subsequent condensation of the precursors to form the central pyridine ring of the terpyridine system. mathnet.ru This method has been reported to produce the desired terpyridine in a yield of approximately 37%, along with a small amount of the isomeric 6′-trifluoromethyl-2,2′:4′,2″-terpyridine (around 1.4%). researchgate.netmathnet.ru

The formation of the main product is believed to occur through the condensation of two molecules of 3-amino-4,4,4-trifluoro-1-(2-pyridyl)but-2-en-1-one with its isomer. researchgate.net The mechanism is considered to be in good agreement with the principles previously established for the formation of this compound from related precursors. mathnet.ru

While the β-aminovinyl ketone route provides a direct synthesis, other established methods for terpyridine synthesis, such as the Kröhnke pyridine synthesis and palladium-catalyzed cross-coupling reactions, represent alternative functionalization strategies. The Kröhnke method is a widely recognized and efficient approach for producing structurally diverse terpyridine derivatives, typically involving the condensation of 2-acetylpyridine (B122185) with various substituted aryl aldehydes. researchgate.netnih.govwikipedia.orgroyalsocietypublishing.org For instance, 4′-aryl-2,2′:6′,2″-terpyridines can be prepared in a one-pot reaction of 2-acetylpyridine and an aromatic aldehyde with a source of ammonia (B1221849). nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer another versatile route to 4′-aryl-substituted terpyridines. rsc.orgrsc.org This method typically involves the reaction of a 4′-halogenated or 4'-triflate-substituted terpyridine with an aryl boronic acid or ester. rsc.orgrsc.org While not a direct derivatization of this compound itself, these methods highlight potential pathways for introducing the 4-(trifluoromethyl)pyridine (B1295354) moiety into a terpyridine structure if a suitable precursor, such as 4-bromo-2,6-diphenyl-4-(trifluoromethyl)pyridine, were available.

Table 1: Synthesis of 4′-Trifluoromethyl-2,2′:6′,2″-terpyridine

| Starting Materials | Reaction Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 3-amino-4,4,4-trifluoro-1-(2-pyridyl)but-2-en-1-one and 3-amino-1,1,1-trifluoro-4-(2-pyridyl)-but-3-en-2-one | Reflux in glacial acetic acid for 10 hours | 4′-trifluoromethyl-2,2′:6′,2″-terpyridine and 6′-trifluoromethyl-2,2′:4′,2″-terpyridine | 37% (major product), 1.4% (isomer) | bohrium.comresearchgate.net |

Design and Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

The design of synthetic routes to pyrazolo[4,3-c]pyridine derivatives from a this compound scaffold is a key strategy for accessing novel heterocyclic systems with potential biological activity. Pyrazolo[4,3-c]pyridines are known to possess a range of pharmacological properties, making them attractive targets in medicinal chemistry. mdpi.com Direct synthesis from this compound is not prominently described in the literature; however, established methods for constructing the pyrazolo[4,3-c]pyridine ring system can inform the design of such derivatization strategies.

A plausible design would first involve the introduction of functional groups onto the this compound core that are amenable to cyclization reactions. For example, a direct C-H functionalization approach could be envisioned to introduce reactive handles at the 3- and 5-positions of the pyridine ring. bohrium.comnih.govresearchgate.net

One general synthetic approach to pyrazolo[4,3-c]pyridines involves the condensation of a dienamine with various amines containing sulfonamide fragments, which proceeds via reflux in methanol. mdpi.com To adapt this for the target scaffold, one would need to first transform the this compound into a suitable dienamine precursor.

Another versatile strategy is iodine-mediated electrophilic cyclization. For instance, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared starting from a 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. nih.gov This involved the formation of an intermediate azide (B81097) followed by cyclization with iodine and a base. nih.gov To utilize such a strategy, the this compound would need to be functionalized to introduce the necessary pyrazole (B372694) and alkyne moieties that can participate in the cyclization.

Furthermore, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which can be selectively elaborated at multiple positions, has been described. worktribe.comrsc.org These methods demonstrate how a pre-formed pyrazolopyridine can be functionalized, suggesting that if a pyrazolo[4,3-c]pyridine derivative of the target compound could be formed, it would open avenues for further diversification through reactions like Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. worktribe.comrsc.org

The design of these synthetic pathways would leverage the known reactivity of the pyridine ring, which can be activated for nucleophilic substitution or metal-catalyzed C-H functionalization, to build the fused pyrazole ring.

Structure-Activity/Property Relationship Studies in Derivatized Systems

The derivatization of this compound into terpyridine and pyrazolopyridine systems is expected to significantly impact their biological activity and physical properties. The trifluoromethyl (CF3) group is a key modulator of these characteristics.

The CF3 group is strongly electron-withdrawing and highly lipophilic, properties that are known to influence a molecule's pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com The introduction of a CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. mdpi.com The high bond energy of the C-F bond contributes to the metabolic inertness of the CF3 group. mdpi.com Therefore, the 4′-trifluoromethyl-2,2′:6′,2″-terpyridine and pyrazolo[4,3-c]pyridine derivatives are anticipated to exhibit altered biological activities compared to their non-fluorinated analogues. For instance, in a series of pyrazolo[4,3-c]pyridine sulfonamides, the nature of the substituents on the pyridine and pyrazole rings was shown to be critical for their inhibitory activity against carbonic anhydrase isoforms. mdpi.com

In the context of terpyridine derivatives, structure-activity relationship studies have shown that even simple, unsubstituted terpyridines can exhibit significant cytotoxicity against various human cancer cell lines. nih.gov The functionalization of the terpyridine scaffold, such as the introduction of the CF3 group, can modulate this activity. The electronic properties of substituents on the 4'-position of terpyridines also influence their photophysical properties. For example, the fluorescence of 4′-aryl-substituted terpyridines is affected by the nature of the aryl substituent, with emission spectra showing shifts depending on solvent polarity and protonation, suggesting the involvement of intramolecular charge transfer states. rsc.org

The incorporation of trifluoromethyl-terpyridine ligands into metal-organic frameworks (MOFs) can also lead to interesting structure-property relationships. The structure and physical properties of MOFs are highly dependent on the organic linkers. dntb.gov.uanih.govresearchgate.net The derivatization of terpyridine ligands at the 4'-position can introduce additional functionalities that lead to different binding modes and the formation of higher-dimensional frameworks with unique photophysical, catalytic, and magnetic properties. dntb.gov.uanih.govresearchgate.net The steric and electronic effects of the trifluoromethyl group would play a crucial role in directing the self-assembly of such supramolecular structures.

Table 2: Predicted Impact of Functionalization on Molecular Properties

| Derivative | Key Structural Feature | Predicted Impact on Properties | Supporting Rationale |

|---|---|---|---|

| 4′-Trifluoromethyl-2,2′:6′,2″-terpyridine | Trifluoromethyl group at 4' position | Enhanced metabolic stability, increased lipophilicity, altered coordination properties, modified photophysical characteristics (e.g., fluorescence). | Known effects of CF3 group on drug-like properties and electronic structure of aromatic systems. nih.govmdpi.com |

| Pyrazolo[4,3-c]pyridine derivatives | Fused pyrazole ring | Potential for diverse biological activities (e.g., enzyme inhibition) due to the introduction of a new pharmacophore. | Established biological profiles of pyrazolo[4,3-c]pyridine and related heterocyclic systems. mdpi.com |

Advanced Research Applications of 2,6 Diphenyl 4 Trifluoromethyl Pyridine and Its Derivatives

Applications in Materials Science

The integration of fluorinated groups, particularly the trifluoromethyl (CF₃) moiety, is a well-established strategy in the design of high-performance organic materials. The CF₃ group imparts desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties that are crucial for the development of advanced functional materials.

Optoelectronic Materials Development

In the field of optoelectronics, precise control over the electronic energy levels (HOMO and LUMO) of organic semiconductors is paramount for efficient device performance. The incorporation of trifluoromethyl groups into π-conjugated systems is a powerful method for tuning these properties. The strong electron-withdrawing nature of the CF₃ group can lower both the HOMO and LUMO energy levels, which is beneficial for creating electron-transporting (n-type) or ambipolar materials.

Luminescent Materials Design and Characterization

The 2,6-diphenylpyridine (B1197909) framework, when functionalized with electron-withdrawing groups like trifluoromethyl, serves as an excellent ligand for heavy metal complexes, particularly those of iridium(III), which are known for their highly efficient phosphorescence. These complexes are vital components in state-of-the-art OLED displays. The CF₃ group plays a crucial role in tuning the emission color and enhancing the photoluminescence quantum yield (PLQY).

Research on iridium(III) complexes using ligands structurally similar to 2,6-diphenyl-4-(trifluoromethyl)pyridine highlights this potential. For example, complexes utilizing 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine as a cyclometalated ligand exhibit bright green emission with high efficiencies. rsc.orgresearchgate.net By modifying the ancillary ligand, the emission can be shifted; for example, replacing an oxadiazole-based ancillary ligand with a thiadiazole derivative causes a shift from green (503 nm) to orange (579 nm). rsc.org Another study on complexes with 1-(2,6-bis(trifluoromethyl)pyridin-4-yl)isoquinoline and 4-(2,6-bis(trifluoromethyl)pyridin-4-yl)quinazoline ligands produced highly efficient orange-red emitters with PLQYs up to 91%. rsc.org These findings underscore that the trifluoromethylated diphenylpyridine core is a versatile platform for creating phosphorescent emitters across the visible spectrum, a key requirement for full-color display technology.

Table 1: Photophysical Properties of Iridium(III) Complexes with Trifluoromethyl-Substituted Pyridine-Based Ligands

| Complex/Ligand | Emission Max (λem) | Photoluminescence Quantum Yield (ηPL) | Emitter Color | Reference |

| Ir(tfmpiq)₂(acac) | 587 nm | 42% | Orange-Red | rsc.org |

| Ir(tfmpqz)₂(acac) | 588 nm | 91% | Orange-Red | rsc.org |

| Ir1 with oxadiazole ancillary | 503 nm | - | Green | rsc.org |

| Ir2 with thiadiazole ancillary | 579 nm | - | Orange | rsc.org |

Dye-Sensitized Solar Cell (DSSC) Component Research

Dye-sensitized solar cells (DSSCs) rely on a molecular sensitizer (B1316253) (dye) adsorbed onto a semiconductor surface to harvest light and generate charge carriers. researchgate.net The efficiency of a DSSC is heavily dependent on the electronic properties of the dye, including its absorption spectrum and the alignment of its HOMO and LUMO levels with the semiconductor's conduction band and the electrolyte's redox potential.

While this compound itself has not been reported as a primary component in DSSC sensitizers, its derivatives possess key attributes for such applications. Organic dyes in DSSCs often feature a Donor-π-Acceptor (D-π-A) architecture. The electron-deficient nature of the 4-(trifluoromethyl)pyridine (B1295354) moiety makes it an excellent candidate for the acceptor portion of a sensitizer. rsc.org The trifluoromethyl group helps to lower the LUMO energy level of the dye, which can facilitate more efficient electron injection from the dye's excited state into the conduction band of the titanium dioxide (TiO₂) photoanode. rsc.org Furthermore, the rigid 2,6-diphenylpyridine structure can serve as a robust π-conjugated bridge, connecting donor and acceptor units and ensuring effective intramolecular charge transfer upon photoexcitation.

Supramolecular Chemistry and Self-Assembly

The precise geometry and electronic nature of 2,6-disubstituted pyridines make them exemplary building blocks in supramolecular chemistry, where non-covalent interactions are harnessed to construct complex, functional architectures.

Design of Multidentate Ligands for Coordination Compounds

The pyridine (B92270) ring is a classic coordinating unit in inorganic chemistry. When substituted at the 2 and 6 positions with coordinating groups, it forms a pincer-like structure that can bind strongly to metal ions, forming stable complexes. The 2,6-diphenylpyridine scaffold can act as a terdentate C^N^C ligand through cyclometalation of the phenyl rings, or it can be further functionalized to create more complex multidentate systems.

For example, related structures like 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) have been shown to be highly versatile terdentate ligands for generating a wide range of d- and f-block metal coordination complexes and supramolecular assemblies. Similarly, Schiff bases derived from 2,6-diformylpyridine, such as 2,6-bis(phenyliminomethyl)pyridine, form stable bidentate chelate complexes with transition metals like Rhenium(I) and Palladium(II). rsc.org The this compound framework provides a rigid and electronically tunable platform. The phenyl groups dictate the steric environment around the metal center, while the CF₃ group at the 4-position allows for fine-tuning of the ligand's electron density and, consequently, the properties of the resulting metal complex.

Exploration of Metal-Ligand Interactions

The interaction between a metal center and its surrounding ligands determines the properties of the resulting coordination complex. The trifluoromethyl group on the pyridine ring of this compound and its derivatives has a profound impact on these interactions. As a strong σ-withdrawing and π-withdrawing group, it reduces the electron density on the pyridine nitrogen, making it a weaker donor.

This electronic modification is particularly significant in the context of phosphorescent iridium(III) complexes. The energy of the metal-to-ligand charge transfer (MLCT) states, which are often responsible for phosphorescence, is directly influenced by the energy levels of the ligand's orbitals. By lowering the LUMO level of the pyridine-based ligand, the CF₃ group can tune the energy of the MLCT transition, thereby controlling the emission color of the complex. rsc.org This effect is evident in the orange-red emission of complexes like Ir(tfmpqz)₂(acac), where the highly fluorinated ligand leads to a lower energy emission compared to less fluorinated analogues. rsc.org This ability to systematically modify metal-ligand interactions is fundamental to the rational design of molecules for applications ranging from OLEDs to photocatalysis and chemical sensing.

Chemical Sensing and Probe Technologies

The unique photophysical properties of the 2,6-diphenylpyridine scaffold, particularly when functionalized with electron-withdrawing groups like the trifluoromethyl moiety, have led to significant research into its applications in chemical sensing and probe technologies. These derivatives often exhibit environment-sensitive fluorescence, making them valuable tools for monitoring chemical processes and changes in environmental conditions such as pH.

Fluorescent Sensors for Photopolymerization Monitoring

Real-time monitoring of photopolymerization is crucial for optimizing reaction conditions and ensuring the quality of polymeric materials. Fluorescent molecular sensors based on diphenylpyridine derivatives have emerged as highly sensitive probes for this purpose using the Fluorescence Probe Technique (FPT). nih.gov

Derivatives of 2,6-diphenylpyridine are effective fluorescent sensors for tracking the kinetics of both free-radical and cationic photopolymerization processes. nih.gov The principle behind their function lies in the change in their fluorescence emission in response to the increasing viscosity and decreasing polarity of the monomer medium as it converts into a solid polymer. The position of the fluorescence spectrum of 2,6-diphenylpyridine derivatives bearing electron-withdrawing substituents is particularly stable and insensitive to environmental changes. nih.gov This stability allows for reliable monitoring of the polymerization progress based on the normalized fluorescence intensity. nih.gov

Research on related compounds, such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, has demonstrated their superior sensitivity compared to commercially available probes. nih.govsigmaaldrich.com These sensors can be utilized in a dual role: not only for monitoring the progress of free-radical, thiol-ene, and cationic polymerization but also as co-initiators for long-wavelength photoinitiating systems. nih.gov The high sensitivity of these pyridine derivatives is a significant advantage for industrial applications where strict monitoring of the polymerization progress is essential. nih.gov

Table 1: Application of Diphenylpyridine Derivatives in Photopolymerization Monitoring

| Derivative Type | Polymerization Monitored | Key Finding | Reference |

|---|---|---|---|

| 2,6-Diphenylpyridine Derivatives | Free-Radical & Cationic | Electron-withdrawing groups lead to stable fluorescence spectra, ideal for intensity-based monitoring. | nih.gov |

pH Indicator Development and Sensing Mechanisms

The nitrogen atom in the pyridine ring of this compound and its derivatives provides a site for protonation, leading to changes in the molecule's electronic structure and, consequently, its photophysical properties. This proton-sensitive fluorescence makes them excellent candidates for the development of pH indicators and sensors.

Studies on a range of 2,6-diphenylpyridine-based fluorophores have shown that their UV/vis absorption and fluorescence emission are highly sensitive to the presence of protons. researchgate.net The sensing mechanism is based on the alteration of the intramolecular charge transfer (ICT) character of the molecule upon protonation of the pyridine nitrogen. researchgate.net Depending on the specific substituents on the phenyl rings, these compounds can exhibit several distinct responses to changes in pH:

Ratiometric Emission Signaling: Some derivatives show a shift in the wavelength of their maximum fluorescence emission upon protonation, allowing for a ratiometric measurement of pH that is independent of the probe's concentration. researchgate.net

Fluorescence Quenching: In other cases, protonation can lead to a significant decrease or complete quenching of the fluorescence intensity. researchgate.net

ON-OFF-ON Switching: Certain derivatives exhibit a more complex behavior, where the fluorescence is "on" in a neutral state, "off" at an intermediate acidic level, and turns "on" again, often at a different wavelength, upon further protonation. researchgate.net

The addition of a strong electron-withdrawing group like the trifluoromethyl group at the 4-position of the pyridine ring is expected to lower the pKa of the compound, making it responsive in more acidic pH ranges. The fluorescence of 2,6-diphenylpyridine in non-polar solvents like cyclohexane (B81311) can be significantly enhanced upon complexation with an acid, such as trifluoroacetic acid. researchgate.net This behavior is attributed to the formation of a hydrogen-bonded complex that facilitates an intermolecular hydrogen bond transfer in the excited state, highlighting its potential for sensing acid generation in various chemical processes. researchgate.net

Catalysis and Organometallic Chemistry

The 2,6-disubstituted pyridine framework is a classic "pincer" type ligand scaffold in organometallic chemistry. The nitrogen atom and the flanking phenyl groups of this compound can coordinate with a transition metal center, providing a stable and tunable electronic and steric environment for catalysis.

Role as Ligands in Transition-Metal Catalysis

Derivatives of 2,6-diphenylpyridine serve as effective ligands in a variety of transition-metal-catalyzed reactions. The rigid, bidentate, or tridentate nature of these ligands is known to stabilize metal complexes, including those with high oxidation states. researchgate.netd-nb.info For example, bipyridine-type ligands are used to stabilize Palladium(IV) complexes, which are key intermediates in certain cross-coupling reactions. d-nb.info

The electronic properties of the ligand play a critical role. The trifluoromethyl group on this compound acts as a strong electron-withdrawing group. This electronic feature can significantly influence the reactivity of the metal center. For instance, in palladium catalysis, electron-deficient ligands can facilitate the reductive elimination step, which is often the product-forming step in catalytic cycles. beilstein-journals.org

Complexes of transition metals such as Rhenium(I), Platinum(IV), and Palladium(II) have been synthesized with related 2,6-bis(phenyliminomethyl)pyridine ligands. researchgate.net These complexes have shown utility in reactions like the Suzuki-Miyaura cross-coupling. researchgate.net The pyridine-based core acts as a versatile platform, and modifications with substituents like phenyl and trifluoromethyl groups allow for the fine-tuning of the catalyst's performance for specific applications. researchgate.net

Table 2: Examples of Pyridine-Based Ligands in Transition-Metal Catalysis

| Ligand Type | Metal | Application/Reaction | Reference |

|---|---|---|---|

| 4,4′-Di-tert-butyl-2,2′-bipyridine | Palladium | Aryl-CF3 Bond Formation | d-nb.info |

| 2,6-bis(phenyliminomethyl)pyridine | Palladium(II) | Suzuki-Miyaura Reaction | researchgate.net |

| 2-Arylpyridines | Palladium | C-H Trifluoromethylation | beilstein-journals.org |

Investigation of Catalytic Efficiencies

The efficiency of a catalyst is determined by its activity (turnover frequency) and stability (turnover number). The substituents on the pyridine ligand are crucial for optimizing these parameters. The presence of a trifluoromethyl group can enhance catalytic efficiency in several ways.

In a gold-catalyzed reaction for the synthesis of 4-trifluoromethylated oxazoles, it was observed that using an electron-deficient pyridine N-oxide reagent was beneficial. The resulting side-product, an electron-deficient pyridine, was less likely to coordinate to and poison the gold catalyst, thereby maintaining its activity. acs.org This principle suggests that this compound, being an electron-deficient ligand, could be less likely to cause catalyst deactivation in certain catalytic systems.

Furthermore, palladium complexes featuring bis(imino)pyridine ligands have been reported as highly efficient catalysts for the Suzuki-Miyaura reaction. researchgate.net In other palladium-catalyzed C-H functionalization reactions, aryl-substituted pyridine heterocycles have been shown to act as effective directing groups, leading to high yields and excellent regioselectivity. beilstein-journals.org The combination of the directing ability of the pyridine nitrogen and the electronic modulation provided by the trifluoromethyl group can lead to highly efficient and selective catalytic transformations.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Strategies for Enhanced Efficiency

While classical methods for pyridine (B92270) synthesis are well-established, the efficient construction of highly substituted derivatives like 2,6-Diphenyl-4-(trifluoromethyl)pyridine remains a challenge. Future research is poised to move beyond traditional multi-step sequences towards more atom-economical and efficient strategies.

Emerging synthetic approaches that could be adapted for this target molecule include:

Multicomponent Reactions: Novel multicomponent strategies, such as the Kröhnke reaction, offer a pathway to construct the pyridine ring in a single step from simpler precursors. researchgate.net Adapting such a reaction using a trifluoromethylated building block could provide a direct and efficient route.

Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. Developing a flow-based synthesis could enhance the production efficiency and accessibility of this compound.

Catalyst Development: The design of new catalysts, for instance, for Brønsted base-catalyzed Pechmann-type reactions or cyclo-condensation reactions, could significantly improve yields and reduce reaction times for constructing the trifluoromethylated pyridine core. rsc.orgdntb.gov.uaresearchoutreach.org

A comparative look at potential synthetic efficiencies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Multicomponent Reaction | High atom economy, single-step synthesis, reduced waste | Substrate scope and regioselectivity control |

| C-H Arylation | Late-stage functionalization, high efficiency | Directing group strategy, catalyst stability |

| Flow Chemistry | Enhanced safety, scalability, precise control | Reactor design, optimization of reaction parameters |

Development of Advanced Spectroscopic Probes

The inherent photophysical properties of the 2,6-diphenylpyridine (B1197909) scaffold suggest significant potential for developing advanced spectroscopic probes. The fluorescence of such systems is often sensitive to the local environment and protonation state. researchgate.net The introduction of a trifluoromethyl group can further modulate these properties.

Future research directions include:

Proton-Sensing Fluorophores: The pyridine nitrogen acts as a protonation site. Protonation can drastically alter the electronic structure, leading to changes in fluorescence color or intensity. researchgate.net This effect could be harnessed to create ratiometric probes for sensing pH changes in biological or chemical systems.

Solvatochromic Probes: The molecule's charge distribution is expected to change upon photoexcitation, leading to intramolecular charge transfer (ICT). This can make its fluorescence spectrum sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net This property could be exploited to develop probes for characterizing microenvironments in complex systems.

Anion Sensors: By functionalizing the phenyl rings with specific recognition motifs, it may be possible to design fluorescent probes that signal the presence of specific anions through chelation-enhanced fluorescence or quenching.

The expected photophysical characteristics that underpin these applications are summarized below:

| Property | Underlying Mechanism | Potential Application |

| Proton-Modulated Fluorescence | Alteration of electronic states upon protonation of the pyridine nitrogen | pH sensing, bio-imaging |

| Solvatochromism | Intramolecular Charge Transfer (ICT) from phenyl rings to the electron-deficient pyridine core | Probing solvent polarity, mapping microenvironments |

| Fluorescence Quenching/Enhancement | Interaction with analytes (e.g., ions, biomolecules) | Chemical and biological sensing |

Rational Design Principles for Targeted Applications

Rational design, guided by computational chemistry and a deep understanding of structure-property relationships, is crucial for tailoring this compound derivatives for specific functions. researchgate.netnih.gov The interplay between the steric bulk of the phenyl groups and the electronic influence of the trifluoromethyl group is key. nih.gov

Key design principles for future work include:

Tuning Electronic Properties: The trifluoromethyl group significantly lowers the HOMO and LUMO energy levels of the molecule. rsc.org This principle can be used to design materials with specific redox properties for applications in organic electronics. Further functionalization of the phenyl rings with donor or acceptor groups can fine-tune these energy levels.

Controlling Molecular Conformation: The dihedral angle between the phenyl rings and the central pyridine ring affects the degree of π-conjugation and, consequently, the photophysical properties. Steric interactions can be engineered to control this conformation, influencing properties like the fluorescence quantum yield. mdpi.com

Bioisosteric Replacement: In medicinal chemistry, the trifluoromethylpyridine motif is a valuable bioisostere. nih.govresearchoutreach.org The rational design of analogs of this compound could lead to new kinase inhibitors or other therapeutic agents by mimicking the binding interactions of known pharmacophores. nih.gov

Expansion into Novel Areas of Materials Science and Nanotechnology

The unique electronic and structural features of this compound make it an attractive building block for advanced materials. Fluorinated organic materials are known for their enhanced stability and unique solid-state packing, driven by interactions like C-H···F bonds. rsc.org

Potential areas for expansion are:

Organic Electronics: The electron-deficient nature of the core makes this compound a candidate for n-type or ambipolar organic field-effect transistors (OFETs). rsc.org The high performance of related compounds like 2,6-diphenyl anthracene (B1667546) in thin-film transistors underscores this potential. rsc.org

Organic Light-Emitting Diodes (OLEDs): As a host material or an emissive component, its high thermal stability and tunable electronic properties could be advantageous. The blue-green emission often seen in 2,6-diphenylpyridine fluorophores could be harnessed for display technologies. researchgate.net

Nanostructured Materials: Self-assembly of rationally designed derivatives could lead to the formation of well-defined nanostructures, such as nanowires or vesicles. These materials could find applications in sensing, catalysis, or drug delivery.

Deepening Mechanistic Understanding of Reactivity and Photophysics

A fundamental understanding of the reaction mechanisms and photophysical pathways of this compound is essential for its rational application. Future research will likely employ a combination of advanced spectroscopy and computational modeling.

Key areas for investigation include:

Excited-State Dynamics: Time-resolved spectroscopic techniques (e.g., femtosecond transient absorption) can unravel the complex processes that occur after photoexcitation. rsc.org This includes understanding the rates of internal conversion, intersystem crossing, and the nature of the emissive state (e.g., locally excited vs. charge-transfer state). nih.gov

Reactivity Studies: The electron-deficient pyridine ring is susceptible to nucleophilic attack. Mechanistic studies could explore its reactivity with various nucleophiles, potentially leading to new functionalization strategies. The trifluoromethyl group's influence on the regioselectivity of these reactions is a key area for study. acs.org

Computational Modeling: High-level quantum chemical calculations can provide detailed insights into the molecule's electronic structure, excited states, and reaction pathways. researchgate.net These theoretical studies can complement experimental findings and guide the design of new derivatives with optimized properties.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a molecular curiosity into a valuable component for a new generation of materials and technologies.

Q & A

Basic Research Questions